molecular formula C12H15N5 B8769165 2-(1H-imidazol-1-yl)-4-methyl-6-(2-pyrrolidinyl)Pyrimidine CAS No. 888313-62-0

2-(1H-imidazol-1-yl)-4-methyl-6-(2-pyrrolidinyl)Pyrimidine

Cat. No. B8769165
M. Wt: 229.28 g/mol
InChI Key: HYCHFVUWHCJNFC-UHFFFAOYSA-N
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Patent
US07825256B2

Procedure details

10% Pd/C (12 mg) was added to a solution of 2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid benzyl ester (112 mg, 0.308 mmol) and ethanol (3 mL) at rt. The reaction was vacuum purged with N2 then stirred under a balloon of H2 for 4 h. The reaction mixture was filtered through celite and concentrated. Column chromatography (10 g, DCM to 20% MeOH/DCM) afforded 63 mg (89%) of 2-imidazol-1-yl-4-methyl-6-pyrrolidin-2-yl-pyrimidine. [M+H]+ 230.16; 1H-NMR (400 MHz, CD3OD) δ 8.74 (s, 1H), 8.05 (s, 1H), 7.31 (s, 1H), 7.14 (s, 1H), 4.95 (s, 2H), 4.25 (t, 1H), 3.25 (m, 1H), 3.05 (m, 1H), 2.59 (s, 3H), 2.35 (m, 1H), 1.90 (m, 2H); 13C-NMR (100 MHz, CD3OD) δ 173.4, 170.4, 153.9, 136.0, 128.9, 116.8, 116.0, 62.1, 46.5, 32.7, 25.3, 22.7.
Name
2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid benzyl ester
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[CH:21]=[C:20]([CH3:22])[N:19]=[C:18]([N:23]2[CH:27]=[CH:26][N:25]=[CH:24]2)[N:17]=1)=O)C1C=CC=CC=1>[Pd].C(O)C>[N:23]1([C:18]2[N:19]=[C:20]([CH3:22])[CH:21]=[C:16]([CH:12]3[CH2:13][CH2:14][CH2:15][NH:11]3)[N:17]=2)[CH:27]=[CH:26][N:25]=[CH:24]1

Inputs

Step One
Name
2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid benzyl ester
Quantity
112 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C1=NC(=NC(=C1)C)N1C=NC=C1
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
then stirred under a balloon of H2 for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=NC(=CC(=N1)C)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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